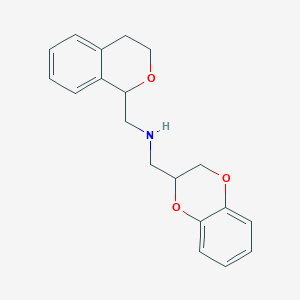![molecular formula C29H41AuClN2- B14886648 Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I)](/img/structure/B14886648.png)
Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I) is a gold(I) complex featuring an N-heterocyclic carbene (NHC) ligand. This compound is known for its stability and unique reactivity, making it a valuable catalyst in various chemical transformations. The presence of bulky isopropyl groups on the phenyl rings enhances its steric properties, contributing to its effectiveness in catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I) typically involves the reaction of the corresponding NHC ligand precursor with a gold(I) chloride source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to ensure the stability of the gold complex. The general reaction scheme can be represented as follows:
Preparation of NHC Ligand Precursor: The NHC ligand precursor is synthesized by reacting 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with a base such as potassium tert-butoxide.
Formation of Gold Complex: The NHC ligand precursor is then reacted with gold(I) chloride (AuCl) in a suitable solvent like dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (0-25°C).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
化学反应分析
Types of Reactions
Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I) undergoes various types of reactions, including:
Substitution Reactions: The chloride ligand can be substituted with other ligands such as phosphines, amines, or other NHC ligands.
Oxidative Addition: The gold(I) center can undergo oxidative addition reactions with halogens or other electrophiles.
Reductive Elimination: Following oxidative addition, the complex can undergo reductive elimination to form new C-C or C-H bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dichloromethane or acetonitrile, using reagents such as phosphines or amines.
Oxidative Addition: Often performed in the presence of halogens (e.g., I2, Br2) or other electrophiles under mild conditions.
Reductive Elimination: Usually facilitated by heating or using reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield gold complexes with different ligands, while oxidative addition followed by reductive elimination can produce various organic compounds with new C-C or C-H bonds.
科学研究应用
Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I) has several scientific research applications:
Catalysis: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions, C-H activation, and cyclization reactions.
Medicinal Chemistry: Investigated for its potential anticancer properties due to its ability to interact with biological molecules and inhibit tumor growth.
Material Science: Employed in the synthesis of gold nanoparticles and other nanomaterials with unique optical and electronic properties.
Coordination Chemistry: Studied for its coordination behavior and ability to form stable complexes with various ligands.
作用机制
The mechanism of action of Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I) involves the coordination of the NHC ligand to the gold(I) center, which stabilizes the complex and enhances its reactivity. The bulky isopropyl groups on the phenyl rings provide steric protection, preventing unwanted side reactions. The gold(I) center can undergo oxidative addition and reductive elimination, facilitating various catalytic processes. In medicinal applications, the compound can interact with biological targets, such as DNA or proteins, leading to the inhibition of cellular processes and potential anticancer effects.
相似化合物的比较
Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I) can be compared with other similar gold(I) NHC complexes:
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I): Similar structure but without the dimethyl groups on the imidazole ring, leading to different steric and electronic properties.
Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I): Features trimethylphenyl groups instead of diisopropylphenyl groups, affecting the steric bulk and reactivity.
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I): A copper(I) analog with similar ligand structure but different metal center, resulting in distinct catalytic properties.
The uniqueness of Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I) lies in its combination of steric protection and electronic properties, making it a versatile and effective catalyst in various chemical transformations.
属性
分子式 |
C29H41AuClN2- |
|---|---|
分子量 |
650.1 g/mol |
IUPAC 名称 |
1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dimethyl-2H-imidazol-2-ide;chlorogold |
InChI |
InChI=1S/C29H41N2.Au.ClH/c1-18(2)24-13-11-14-25(19(3)4)28(24)30-17-31(23(10)22(30)9)29-26(20(5)6)15-12-16-27(29)21(7)8;;/h11-21H,1-10H3;;1H/q-1;+1;/p-1 |
InChI 键 |
PLEDIESLEFQYFG-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(N([CH-]N1C2=C(C=CC=C2C(C)C)C(C)C)C3=C(C=CC=C3C(C)C)C(C)C)C.Cl[Au] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


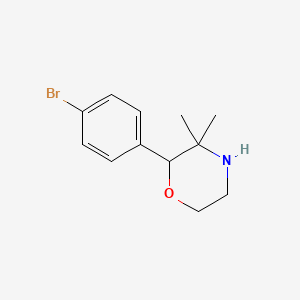
![3-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14886570.png)
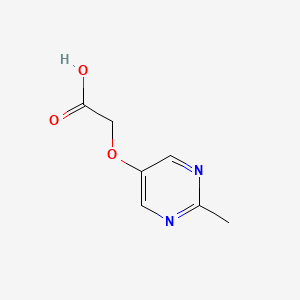
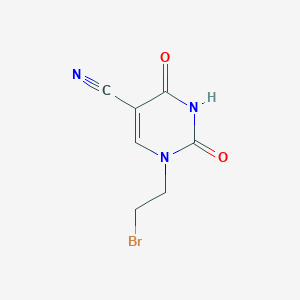
![Methyl (S)-6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B14886592.png)
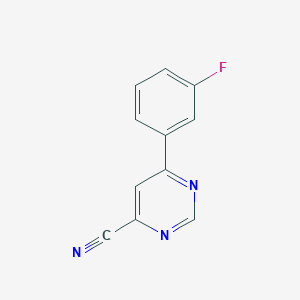
![6-[(4-Fluorobenzyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14886597.png)

![N-[(4-bromo-2,6-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14886611.png)
![2-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14886614.png)
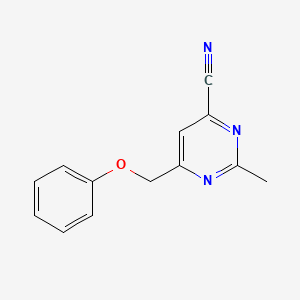

![3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14886642.png)
